(R)-Propranolol beta-D-glucuronide sodium salt (R)-Propranolol beta-D-glucuronide sodium salt
Brand Name: Vulcanchem
CAS No.: 87102-70-3
VCID: VC0132679
InChI: InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1
SMILES: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Molecular Formula: C₂₂H₂₈NNaO₈
Molecular Weight: 457.45

(R)-Propranolol beta-D-glucuronide sodium salt

CAS No.: 87102-70-3

Cat. No.: VC0132679

Molecular Formula: C₂₂H₂₈NNaO₈

Molecular Weight: 457.45

* For research use only. Not for human or veterinary use.

(R)-Propranolol beta-D-glucuronide sodium salt - 87102-70-3

Specification

CAS No. 87102-70-3
Molecular Formula C₂₂H₂₈NNaO₈
Molecular Weight 457.45
IUPAC Name sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate
Standard InChI InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1
SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Stereochemistry

(R)-Propranolol beta-D-glucuronide sodium salt is the sodium salt of the glucuronide conjugate of the (R)-enantiomer of propranolol. The parent compound, propranolol, is a non-selective beta-adrenergic receptor antagonist, and its glucuronidation represents a primary Phase II metabolic pathway mediated by UDP-glucuronosyltransferases (UGTs) . The glucuronic acid moiety is attached via a beta-glycosidic bond to the hydroxyl group of propranolol’s naphthalene ring, enhancing water solubility for renal excretion .

The compound’s IUPAC name, sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate, reflects its stereochemical specificity. The (R)-configuration at the propranolol backbone and the beta-D-glucuronide linkage are critical for its recognition by metabolic enzymes and transporters .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number87102-70-3
Molecular FormulaC22H28NNaO8\text{C}_{22}\text{H}_{28}\text{NNaO}_8
Molecular Weight457.45 g/mol
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Storage Conditions-20°C

Synthesis and Metabolic Pathways

Biosynthesis via Glucuronidation

Pharmacokinetic and Pharmacodynamic Insights

Role as a Prodrug

Although glucuronides are typically inactive metabolites, (R)-propranolol beta-D-glucuronide may act as a prodrug in specific tissues. Enzymatic cleavage by beta-glucuronidases in the gut or target organs can regenerate active propranolol, prolonging therapeutic effects . This reactivation mechanism is under investigation for designing targeted drug delivery systems.

Enantiomer-Specific Metabolism

Comparative studies with the (S)-enantiomer (CAS 87144-73-8) reveal divergent metabolic rates and affinities for transport proteins. The (R)-glucuronide exhibits a 30% slower plasma clearance rate in preclinical models, suggesting stereochemical influences on biliary excretion . Such differences underscore the necessity of enantiopure standards in pharmacokinetic assays.

SupplierQuantityPriceAvailability (2025)
CymitQuimica25 mg€5,796.00In stock
Toronto Research Chemicals25 mgN/ADiscontinued

Comparative Analysis with Related Compounds

Racemic vs. Enantiopure Forms

The racemic glucuronide (CAS 71751832) serves as a cost-effective alternative for screening assays but complicates data interpretation due to opposing metabolic behaviors of its enantiomers . In contrast, the (R)-form provides unambiguous results in studies requiring stereochemical precision .

Sodium Salt vs. Free Acid

The sodium salt formulation offers superior solubility in aqueous buffers (≥10 mg/mL) compared to the free acid, facilitating in vitro incubation studies .

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